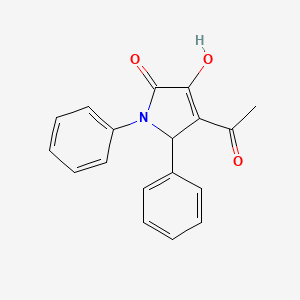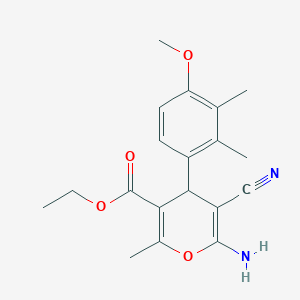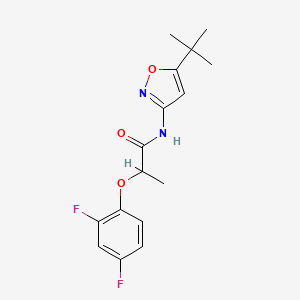
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been demonstrated to be an effective therapeutic approach for various B-cell malignancies.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to inhibit B-cell activation and differentiation, leading to the inhibition of antibody production. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in B-cell malignancies. However, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has a relatively short half-life, which may limit its use in long-term experiments. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
Future research on N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide could focus on its potential therapeutic applications in other B-cell malignancies, as well as its combination with other targeted therapies. In addition, further studies could investigate the off-target effects of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide and their potential implications for its clinical use. Finally, studies could investigate the potential use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide as a diagnostic tool for B-cell malignancies, as BTK expression is often upregulated in these cancers.
Méthodes De Synthèse
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of 5-tert-butyl-3-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,4-difluoroaniline to obtain the desired product.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3/c1-9(22-12-6-5-10(17)7-11(12)18)15(21)19-14-8-13(23-20-14)16(2,3)4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXTXLHBIQUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146371 | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)propanamide | |
CAS RN |
959239-72-6 | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
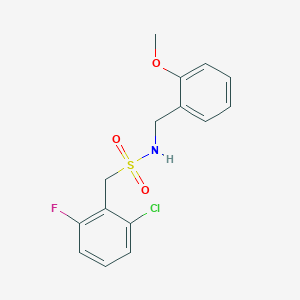
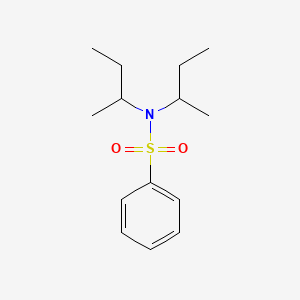
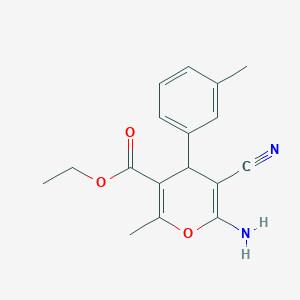
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
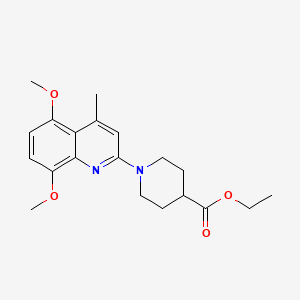
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)
